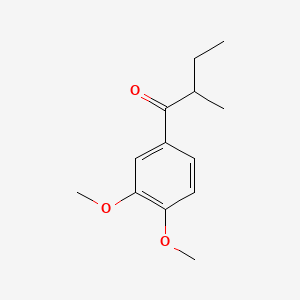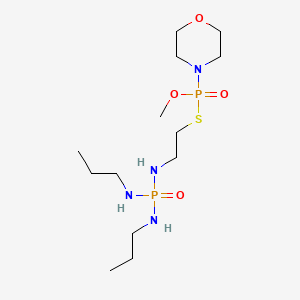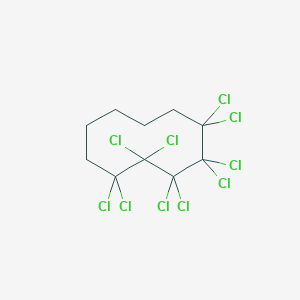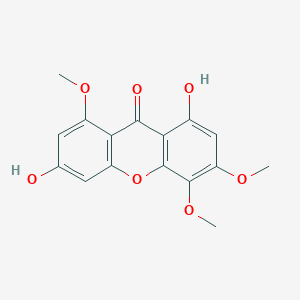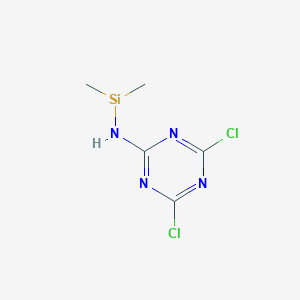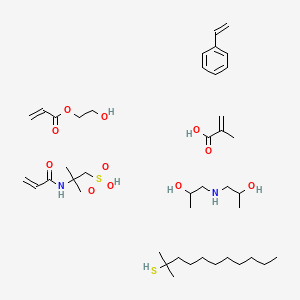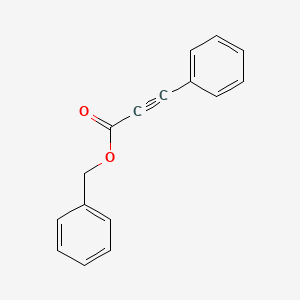![molecular formula C10H23N3O2Si2 B14484795 1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine CAS No. 66515-67-1](/img/structure/B14484795.png)
1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine typically involves the reaction of 1-methyl-1,2-dihydro-1,3,5-triazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine involves its interaction with molecular targets through its trimethylsilyl groups. These groups can act as protecting groups during chemical synthesis, temporarily masking reactive sites on molecules . The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine include:
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-: This compound also contains trimethylsilyl groups and is used in similar applications.
1,4-Bis(trimethylsilyl)butadiyne: Another compound with trimethylsilyl groups, used in organic synthesis and material science.
The uniqueness of this compound lies in its specific structure and the presence of the 1,3,5-triazine ring, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
66515-67-1 |
|---|---|
Molecular Formula |
C10H23N3O2Si2 |
Molecular Weight |
273.48 g/mol |
IUPAC Name |
trimethyl-[(1-methyl-6-trimethylsilyloxy-2H-1,3,5-triazin-4-yl)oxy]silane |
InChI |
InChI=1S/C10H23N3O2Si2/c1-13-8-11-9(14-16(2,3)4)12-10(13)15-17(5,6)7/h8H2,1-7H3 |
InChI Key |
SKOHFFSRDJCNNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
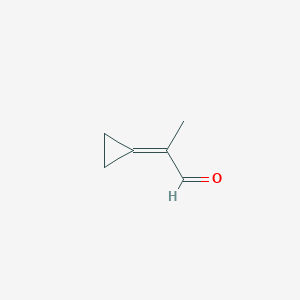
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

